molecular formula C15H13Cl2NO5S B3045620 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide CAS No. 1105235-22-0

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide

Cat. No. B3045620
CAS RN: 1105235-22-0
M. Wt: 390.2
InChI Key: WMAMVPMJYJVOBC-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . The benzo[d][1,3]dioxole structural motif is an integral part of many natural products and possesses important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results have been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are diverse. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized . These compounds have potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques. For instance, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c16-11-2-1-3-14(15(11)17)24(19,20)18-6-7-21-10-4-5-12-13(8-10)23-9-22-12/h1-5,8,18H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAMVPMJYJVOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163464
Record name N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105235-22-0
Record name N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105235-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide
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N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide
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N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide
Reactant of Route 4
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N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide
Reactant of Route 5
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide
Reactant of Route 6
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide

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